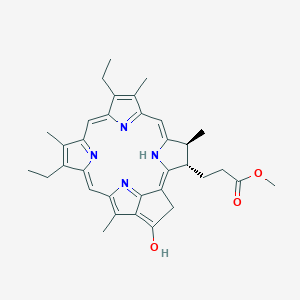
Methyl mesopyropheophorbide a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl mesopyropheophorbide a is a derivative of chlorophyll a, a naturally occurring pigment found in plants. This compound is part of the chlorin family, which is known for its macrocyclic structure and significant applications in various fields such as photodynamic therapy and dye-sensitized solar cells.
Preparation Methods
Methyl mesopyropheophorbide a can be synthesized through several methods. One common approach involves the treatment of methyl pyropheophorbide a with formaldehyde under basic conditions to yield a 132-methylene derivative. Under acidic conditions, the corresponding 20-hydroxymethyl derivative is obtained . Another method involves the Vilsmeier–Haack formylation of porphyrins followed by reduction .
Chemical Reactions Analysis
Methyl mesopyropheophorbide a undergoes various chemical reactions, including:
Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the compound, which can be achieved using formaldehyde under different conditions.
Prins Reaction: This reaction produces 3-dioxane derivatives.
Blanc Chloromethylation: This reaction leads to the formation of chlorins.
Aldol Reaction: This reaction results in the formation of 12-vinyl-substituted chlorins.
Scientific Research Applications
Methyl mesopyropheophorbide a has several scientific research applications:
Photodynamic Therapy (PDT): The compound’s ability to generate singlet oxygen makes it a potential photosensitizer for PDT.
Dye-Sensitized Solar Cells (DSSCs): Its structure allows for efficient light absorption, making it suitable for use in DSSCs.
Artificial Photosynthetic Reaction Centers: The compound’s electronic properties make it useful in mimicking natural photosynthesis.
Mechanism of Action
The mechanism of action of methyl mesopyropheophorbide a involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .
Comparison with Similar Compounds
Methyl mesopyropheophorbide a can be compared with other chlorophyll derivatives such as methyl pyropheophorbide a. While both compounds share a similar macrocyclic structure, this compound has unique reactivity due to the presence of different substituents at specific positions .
Similar Compounds
- Methyl pyropheophorbide a
- Methyl pheophorbide a
- Methyl 132-oxopyropheophorbide a
Properties
CAS No. |
36151-62-9 |
|---|---|
Molecular Formula |
C34H38N4O3 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |
InChI |
InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1 |
InChI Key |
KFVJKPWAVITNFD-AVRDEDQJSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)
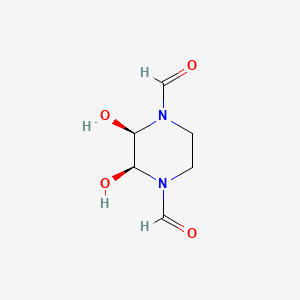

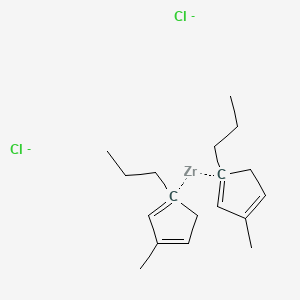
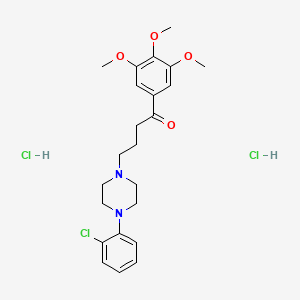
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
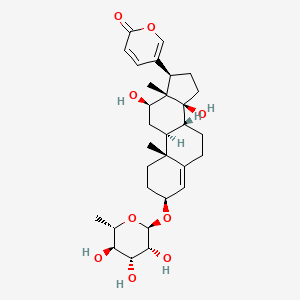
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
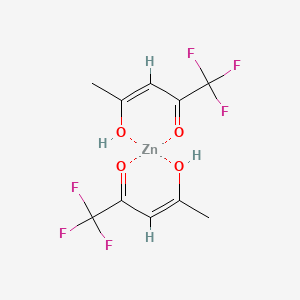

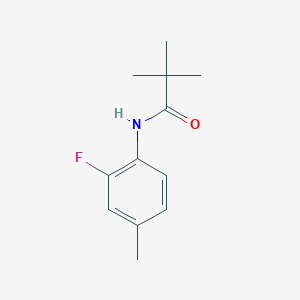
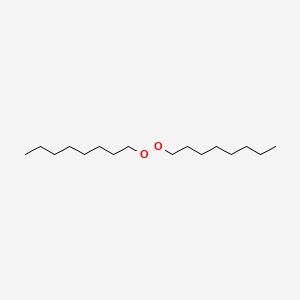
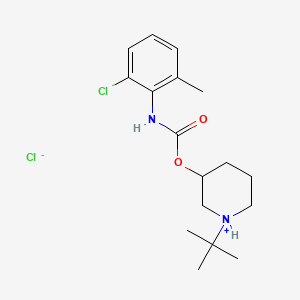
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
